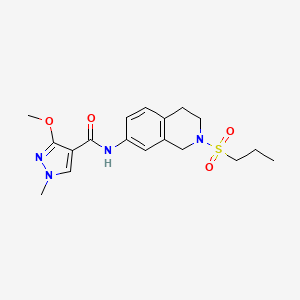
3-methoxy-1-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-1-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-carboxamide is a synthetic chemical compound. It is notable for its complex structure, which combines elements of pyrazole, isoquinoline, and sulfonyl functional groups. This combination gives the compound a unique set of chemical and biological properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps. A general synthetic route may include the following:
Formation of the Pyrazole Ring: : This can be achieved through a cyclization reaction involving hydrazine and an appropriate diketone.
Introduction of the Isoquinoline Group: : This step may involve a Friedel-Crafts acylation reaction, followed by further functional group modifications.
Sulfonylation: : This can be done by treating the intermediate compound with a sulfonyl chloride in the presence of a base.
Final Coupling and Methylation: : The final product can be obtained by coupling the sulfonylated intermediate with a methylating agent and a methoxy group introduction.
The conditions for each step can vary but commonly involve organic solvents like dichloromethane and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound would likely follow an optimized version of the synthetic route described above, potentially utilizing flow chemistry techniques to enhance efficiency and yield. Key steps would include large-scale batch reactors and continuous purification processes like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: : The methoxy group may undergo oxidation under strong oxidative conditions, forming aldehyde or carboxylic acid derivatives.
Reduction: : The sulfonyl group can be reduced to a thiol group under reductive conditions.
Substitution: : The methoxy and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Strong nucleophiles like sodium methoxide or sodium sulfide in suitable solvents.
Major Products Formed
Oxidation products such as aldehydes or carboxylic acids.
Reduction products like thiols.
Substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound serves as a model molecule for studying complex synthetic routes and reaction mechanisms involving multiple functional groups.
Biology
Its structural complexity allows for the exploration of its interactions with various biological macromolecules, potentially leading to the discovery of novel biochemical pathways.
Medicine
3-Methoxy-1-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-carboxamide is under investigation for its potential pharmacological effects. Its unique structure may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用机制
The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. The isoquinoline and pyrazole groups may bind to active sites, while the sulfonyl and methoxy groups could modulate the compound's overall reactivity and binding affinity. This can lead to the modulation of biological pathways, making it a potential therapeutic agent.
相似化合物的比较
Similar Compounds
3-Methoxy-1-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-carboxamide: : A structurally related compound.
4-Methoxy-1-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-3-carboxamide: : Similar but with different functional group positions.
2-Methoxy-1-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-carboxamide: : Another positional isomer.
Unique Features
The unique combination of pyrazole, isoquinoline, and sulfonyl groups in this compound differentiates it from its analogs
属性
IUPAC Name |
3-methoxy-1-methyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-4-9-27(24,25)22-8-7-13-5-6-15(10-14(13)11-22)19-17(23)16-12-21(2)20-18(16)26-3/h5-6,10,12H,4,7-9,11H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEHBRBOMQLLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
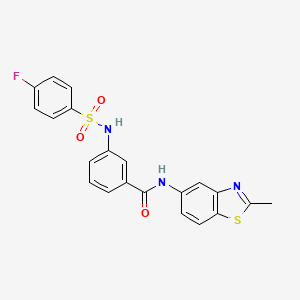



![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2600443.png)
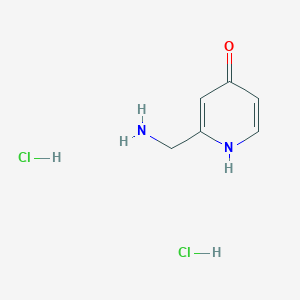
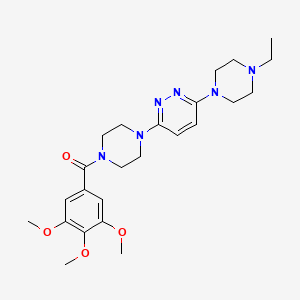
![(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2600449.png)
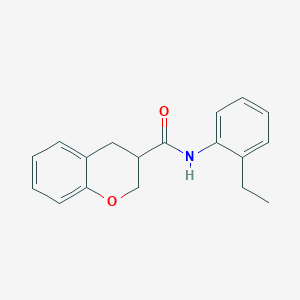
![N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2600451.png)
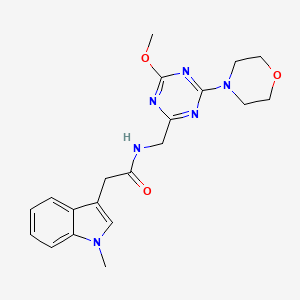
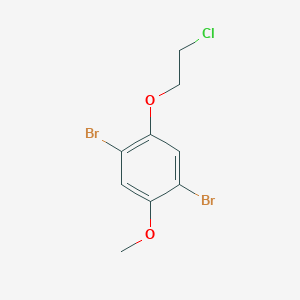
![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2600456.png)
![(13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-5-methoxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2,4,6-trien-14-one](/img/structure/B2600459.png)
